(E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a brominated naphthalene ring system conjugated to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:
Bromination: The naphthalene ring is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Ylidene Group: The brominated naphthalene is then reacted with an appropriate aldehyde or ketone to form the ylidene group.
Sulfinamide Formation: The final step involves the reaction of the ylidene intermediate with a sulfinamide precursor, such as 2-methylpropane-2-sulfinamide, under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and sulfinamide formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring and sulfinamide group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group.
(E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group.
Uniqueness
(E)-N-(7-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a brominated naphthalene ring and a sulfinamide group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H18BrNOS |
---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
(NE)-N-(7-bromo-3,4-dihydro-2H-naphthalen-1-ylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H18BrNOS/c1-14(2,3)18(17)16-13-6-4-5-10-7-8-11(15)9-12(10)13/h7-9H,4-6H2,1-3H3/b16-13+ |
InChI Key |
UFSMTZSNFWQJJD-DTQAZKPQSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/1\CCCC2=C1C=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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